Molecular Weight and Steric Advantage vs. 4,6-Dimethyl Analog
The target compound (MW = 304.8 Da) is 14 Da lighter than its closest screened analog, 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile (MW = 318.8 Da) [1]. The absence of the two methyl groups at pyridine positions 4 and 6 reduces steric bulk and may improve ligand efficiency indices when normalized by heavy atom count. The 4,6-dimethyl analog demonstrated only marginal activity (EC50 > 79.4 µM) in a high-throughput screen against three human nuclear receptor coactivators (NCOA1, NCOA2, NCOA3) [1], suggesting that the additional methyl substituents do not confer target engagement advantages in this context.
| Evidence Dimension | Molecular weight and steric profile |
|---|---|
| Target Compound Data | MW = 304.8 Da; pyridine ring unsubstituted at positions 4, 5, 6 |
| Comparator Or Baseline | 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile; MW = 318.8 Da; EC50 > 79.4 µM (NCOA1-3) |
| Quantified Difference | ΔMW = -14 Da; absence of dimethyl substitution |
| Conditions | PubChem BioAssay AID 1319, 1331, 1323; HTS format with recombinant human nuclear receptor coactivators 1, 2, 3 |
Why This Matters
Lower molecular weight and reduced steric demand can translate to better permeability and a wider scope for fragment-based or structure-guided optimization campaigns.
- [1] BindingDB BDBM43017; PubChem BioAssays AID 1319, 1331, 1323. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43017 View Source
